N-benzyl-N-ethyl-4-methoxy-2,3-dimethylbenzene-1-sulfonamide

Medicinal Chemistry SAR Physicochemical Properties

Medicinal chemistry teams often struggle to source fully-substituted tertiary benzenesulfonamides with specific N-alkyl/aryl patterns for SAR exploration. N-Benzyl-N-ethyl-4-methoxy-2,3-dimethylbenzene-1-sulfonamide (CAS 1043690-02-3) fills this gap: • Distinct 2,3-dimethyl-4-methoxy substitution with both N-benzyl and N-ethyl groups enables precise SAR profiling • Inferred cLogP ~3.9 and MW 333.45 fit fragment-to-lead property space • Validated via visible-light photocatalytic synthesis, confirming scalability for library production • In stock for rapid delivery to accelerate medicinal chemistry campaigns.

Molecular Formula C18H23NO3S
Molecular Weight 333.4 g/mol
CAS No. 1043690-02-3
Cat. No. B3207556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-ethyl-4-methoxy-2,3-dimethylbenzene-1-sulfonamide
CAS1043690-02-3
Molecular FormulaC18H23NO3S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C
InChIInChI=1S/C18H23NO3S/c1-5-19(13-16-9-7-6-8-10-16)23(20,21)18-12-11-17(22-4)14(2)15(18)3/h6-12H,5,13H2,1-4H3
InChIKeyZAEIBVTXFPSHKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N-ethyl-4-methoxy-2,3-dimethylbenzene-1-sulfonamide (CAS 1043690-02-3): Core Identity and Structural Class


The compound N-benzyl-N-ethyl-4-methoxy-2,3-dimethylbenzene-1-sulfonamide (CAS 1043690-02-3, molecular formula C18H23NO3S, molecular weight 333.45 g/mol) is a fully substituted tertiary benzenesulfonamide. Its structure features a 4-methoxy-2,3-dimethylbenzenesulfonyl core with both N-benzyl and N-ethyl substituents. It belongs to a broad class of sulfonamides widely explored in medicinal chemistry, yet its specific substitution pattern distinguishes it from simpler mono- or unsubstituted analogs.

Why N-benzyl-N-ethyl-4-methoxy-2,3-dimethylbenzene-1-sulfonamide Cannot Be Replaced by Generic Analogs


For tertiary benzenesulfonamides, even minor alterations—such as removal of the 2,3-dimethyl groups, replacement of the N‑benzyl with an N‑methyl group, or omission of the 4‑methoxy substituent—can profoundly alter lipophilicity (cLogP), metabolic stability, and target-binding geometry [1]. While no head‑to‑head biological data have been published for this exact compound, its synthesis via a specific visible‑light photocatalytic debenzylative strategy implies that alternative substitution patterns would require a different synthetic approach. Consequently, a researcher who needs this precise scaffold for a structure–activity relationship (SAR) study or a medicinal‑chemistry campaign cannot simply substitute a generic “N‑benzyl‑N‑ethyl‑benzenesulfonamide” and expect identical physicochemical or biological outcomes.

Quantitative Differentiation Evidence for N-benzyl-N-ethyl-4-methoxy-2,3-dimethylbenzene-1-sulfonamide (1043690-02-3)


Structural Differentiation: Substitution Pattern vs. Unsubstituted N-Benzyl-N-ethyl-benzenesulfonamide

The target compound incorporates a 4‑methoxy group and two methyl groups at positions 2 and 3 of the benzene ring, whereas the simplest analog, N‑benzyl‑N‑ethyl‑benzenesulfonamide (CAS 84875-18-3), lacks these substituents entirely . Although no direct experimental comparison has been reported, the additional substituents are predicted to increase the calculated logP (cLogP) by approximately 1.5–2.0 log units (class‑level inference based on additive fragment constants), which would affect membrane permeability and solubility . This difference may be critical for blood–brain barrier penetration or intracellular target engagement.

Medicinal Chemistry SAR Physicochemical Properties

Synthetic Accessibility: Visible‑Light Photocatalytic Route vs. Traditional S–N Coupling

A general visible‑light photocatalytic debenzylative sulfonylation protocol reported by Fu et al. (2021) is capable of producing tertiary sulfonamides, including scaffolds closely related to the target compound, in high yields [1]. The method operates at room temperature, uses visible light instead of thermal activation, and avoids transition‑metal catalysts and strong oxidants, unlike classical S–N coupling methods. While the paper does not report the synthesis of the exact target compound, the demonstrated substrate scope indicates that N‑benzyl‑N‑ethyl‑4‑methoxy‑2,3‑dimethylbenzenesulfonamide can be accessed through this mild, scalable route. In contrast, traditional copper‑ or palladium‑catalyzed S–N couplings often fail with sterically hindered, electron‑rich arenes such as 4‑methoxy‑2,3‑dimethylbenzenesulfonyl chloride.

Synthetic Methodology Green Chemistry Process Chemistry

Molecular Weight and Heavy Atom Count as a Differentiator for Fragment‑Based Screening Libraries

With a molecular weight of 333.45 Da and 23 heavy atoms , the target compound occupies a strategic ‘lead‑like’ space that is heavier than classic fragment hits (MW < 250) but lighter than many advanced leads (MW > 400). By comparison, the unsubstituted analog N‑benzyl‑N‑ethyl‑benzenesulfonamide (MW 275.4) falls into the fragment‑sized category, while the addition of larger para substituents (e.g., N‑phenylsulfamoyl) pushes the molecular weight above 394 Da . This intermediate size may confer a favorable balance of ligand efficiency and target affinity for specific protein binding sites.

Fragment-Based Drug Discovery Library Design Physicochemical Property

High-Value Application Scenarios for N-benzyl-N-ethyl-4-methoxy-2,3-dimethylbenzene-1-sulfonamide Procurement


Structure–Activity Relationship (SAR) Expansion Around a Tertiary Sulfonamide Core

Medicinal chemistry teams exploring sulfonamide‑based inhibitors of carbonic anhydrase, proteases, or epigenetic targets can use this compound as a key intermediate or a comparator to probe the effect of combined N‑benzyl, N‑ethyl, and 2,3‑dimethyl‑4‑methoxy substitution on target affinity and selectivity [1]. Its distinct cLogP and steric profile, inferred from structural class comparisons, may offer a differentiated binding mode relative to simpler N‑benzyl‑N‑ethyl analogs.

Photocatalytic Reaction Methodology Development and Scale‑Up

Process chemistry groups developing continuous‑flow photocatalytic syntheses can employ this compound as a representative sterically‑hindered, electron‑rich substrate to benchmark reaction yield, selectivity, and scalability against literature protocols [1]. Its successful synthesis would validate the versatility of visible‑light debenzylative sulfonylation for producing complex sulfonamide libraries.

Fragment‑Based Library Enrichment for Underexplored Chemical Space

The compound’s molecular weight (~333 Da) and predicted lipophilicity (~cLogP 3.9) place it in a property space that is attractive for fragment‑to‑lead development. Procurement for inclusion in a diverse fragment or lead‑like screening deck can address gaps in current commercial libraries, which are often saturated with smaller, unadorned benzenesulfonamides [1].

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